molecular formula C7H6F2 B1304731 2,3-Difluorotoluene CAS No. 3828-49-7

2,3-Difluorotoluene

Cat. No. B1304731
CAS RN: 3828-49-7
M. Wt: 128.12 g/mol
InChI Key: ZNEHIDGAPGVZSA-UHFFFAOYSA-N
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Description

2,3-Difluorotoluene is a chemical compound with the molecular formula C7H6F2 . It is a derivative of toluene where two hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of 2,3-Difluorotoluene consists of a benzene ring with two fluorine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring differentiate 2,3-Difluorotoluene from other isomers .


Physical And Chemical Properties Analysis

2,3-Difluorotoluene is a liquid at room temperature with a density of 1.096 g/mL at 25°C . It has a boiling point of 119-121°C .

Scientific Research Applications

  • Study of Fluorine-Carbon Interactions

    • The presence of fluorine atoms in 2,3-Difluorotoluene allows researchers to study the unique interactions between fluorine and carbon atoms.
    • This knowledge is crucial for developing new materials with specific functionalities.
    • The results or outcomes obtained provide valuable insights into the interactions between fluorine and carbon atoms, which can be used to develop new materials with specific functionalities.
  • Environmental Science: Investigating Atmospheric Processes

    • 2,3-Difluorotoluene is a minor component of some refrigerants and can be released into the atmosphere.
    • Researchers use it as a tracer molecule to study atmospheric transport and transformation processes of volatile organic compounds.
    • The results or outcomes obtained provide valuable insights into the atmospheric transport and transformation processes of volatile organic compounds.
  • Developing New Methods for Air Quality Monitoring

    • The unique properties of 2,3-Difluorotoluene allow for its potential use in developing new methods for monitoring air quality.
    • This includes the detection of specific pollutants or understanding the overall composition of volatile organic compounds in the air.
    • The results or outcomes obtained could potentially improve the accuracy and efficiency of air quality monitoring.
  • Biochemistry: Nucleotide Analog

    • 2,3-Difluorotoluene can be synthesized as a nucleotide analog and incorporated into DNA .
    • This allows for the study of DNA replication by DNA polymerase enzymes .
    • The results or outcomes obtained provide valuable insights into DNA replication processes .
  • Battery Technology: Lithium-Ion Battery Additive

    • 2,3-Difluorotoluene is used as an additive to prevent overcharging of lithium-ion batteries .
    • This enhances the safety and longevity of the batteries .
    • The results or outcomes obtained include improved battery safety and longevity .
  • Pharmaceutical Industry: Synthesis of Drug Molecules

    • 2,3-Difluorotoluene can be used as a building block in the synthesis of various drug molecules .
    • The presence of fluorine atoms can enhance the biological activity of the drug molecules .
    • The results or outcomes obtained include the production of drug molecules with enhanced biological activity .
  • Chemical Industry: Production of Fluorinated Compounds

    • 2,3-Difluorotoluene is used in the production of other fluorinated compounds .
    • These compounds have a wide range of applications, including in the production of refrigerants, fire extinguishing agents, and pesticides .
    • The results or outcomes obtained include the production of a variety of fluorinated compounds with diverse applications .

Safety And Hazards

2,3-Difluorotoluene is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEHIDGAPGVZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378948
Record name 2,3-Difluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorotoluene

CAS RN

3828-49-7
Record name 1,2-Difluoro-3-methylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=3828-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorotoluene
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Record name 1,2-difluoro-3-methylbenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824
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Record name 2,3-Difluorotoluene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-3-methyl-4,5,5-trifluorocyclohexene of 58.6 g prepared in Example 12 was added 2.5 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 80° C. followed by slowly adding 240 g of 50% aqueous sodium hydroxide solution for 1 hour. The reaction mixture was stirred for additional 3 hours at 80° C., and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with calcium chloride, and then 32.3 g of the desired product was collected by fractional distillation as a colorless liquid.
Name
4-chloro-3-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 82.5 g of 3,4-difluorobromobenzene (1) dissolved in 150 mL of tetrahydrofuran (THF) was added dropwise to 12.5 g of dried magnesium, and after completing the dropwise addition, the mixture was refluxed for 1 hour. The resulting solution was added dropwise to 15 mL of THF having 91.5 g of methyl iodide and 12.3 g of copper(I) iodide added thereto under cooling with an ice bath. After stirring over night, a saturated ammonium chloride aqueous solution was added thereto to terminate the reaction. The aqueous layer was extracted with diethyl ether, which was added to the organic layer, and the organic layer was washed with a saturated saline and then dried over anhydrous magnesium sulfate. The organic layer was distilled to obtain 37.6 g of 2,3-difluorotoluene (2)
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
KPR Nair, S Herbers, JU Grabow, A Lesarri - Journal of Molecular …, 2018 - Elsevier
The microwave rotational spectrum of 2,3-difluorotoluene has been studied by pulsed supersonic jet using Fourier transform microwave spectroscopy. The tunneling splitting due to the …
Number of citations: 11 www.sciencedirect.com
KPR Nair, S Herbers, JU Grabow - Journal of Molecular Spectroscopy, 2019 - Elsevier
The rotational spectrum of 3,4-difluorotoluene, final in the series of difluorotoluenes to be studied in the microwave region, has been investigated using Fourier transform microwave …
Number of citations: 9 www.sciencedirect.com
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2020 - Springer
The gas-phase copyrolysis of chlorotrifluoroethylene with buta-1,3-diene, penta-1,3-diene, or isoprene in a flow reactor at 440–480C gave 4-chloro-4,5,5-trifluorocyclohex-1-enes. The …
Number of citations: 7 link.springer.com
KPR Nair, S Herbers, HVL Nguyen… - Spectrochimica Acta Part A …, 2020 - Elsevier
The rotational spectra of 3-fluorotoluene and its seven 13 C isotopic species have been recorded at natural abundance in the frequency range from 4 to 26 GHz using a pulsed …
Number of citations: 17 www.sciencedirect.com
EV Guseva, NV Volchkov, EV Shulishov… - Russian chemical …, 2004 - Springer
Reactions of 2-fluoro-3-methylbuta-1,3-diene with diazomethane in ether at 15 C and with diazocyclopropane generated in situ by decomposition of N-cyclopropyl-N-nitrosourea in the …
Number of citations: 5 link.springer.com
GW Lee, HG Ahn, TK Kim, SK Lee - Chemical Physics Letters, 2007 - Elsevier
We report the spectroscopic observation of difluorobenzyl radical in a corona excited supersonic expansion using a pinhole-type glass nozzle. A jet-cooled 2,3-difluorobenzyl radical …
Number of citations: 8 www.sciencedirect.com
M Baeva - 2017 - search.proquest.com
Gas chromatography with flame ionization detector (GC/FID) and the relative rate method were used to study the kinetics and mechanism of the reaction of chlorine atoms with six …
Number of citations: 1 search.proquest.com
FJ Weigert, RF Davis - Journal of fluorine chemistry, 1993 - Elsevier
The 2+2 cycloadducts of fluorinated olefins other than tetrafluoroethylene and hydrocarbon dienes also ring-expand and eliminate two moles of hydrogen halide to form aromatic …
Number of citations: 10 www.sciencedirect.com
FJ Weigert, RF Davis - Journal of fluorine chemistry, 1993 - Elsevier
Passing tetrafluoroethylene (TFE) and hydrocarbon dienes down a hot tube at 600 C with a contact time of a few seconds produces substituted fluorobenzenes. Specifically, …
Number of citations: 16 www.sciencedirect.com
OM Nefedov, NV Volchkov - Mendeleev Communications, 2006 - Elsevier
A new general methodology has been developed for the synthesis of diverse fluoroaromatic compounds based upon the utilization of fluorohalocarbenes and fluorinated …
Number of citations: 23 www.sciencedirect.com

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